2-(trifluoromethyl)-2H-indazole-3-carboxylic acid
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Overview
Description
2-(trifluoromethyl)-2H-indazole-3-carboxylic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The trifluoromethyl group attached to the indazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethylsulfonyl chloride (CF3SO2Cl) under mild conditions . Another approach involves the use of trifluoromethyl-heteroatom anions in a flow strategy, which allows for the efficient and scalable production of trifluoromethylated compounds .
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The use of readily available precursors and environmentally friendly reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indazole derivatives with various functional groups, such as hydroxyl, halogen, and amino groups .
Scientific Research Applications
2-(trifluoromethyl)-2H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)acrylic acid: Another trifluoromethylated compound with applications in molecular imprinting and polymer synthesis.
Trifluoromethylpyridine: Used in the development of agrochemicals and pharmaceuticals.
Trifluoromethylaniline: Employed in the synthesis of various organic compounds and materials.
Uniqueness
2-(trifluoromethyl)-2H-indazole-3-carboxylic acid stands out due to its unique indazole scaffold, which provides a versatile platform for chemical modifications. The presence of the trifluoromethyl group further enhances its chemical and biological properties, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H5F3N2O2 |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)14-7(8(15)16)5-3-1-2-4-6(5)13-14/h1-4H,(H,15,16) |
InChI Key |
NGCCICVXRPUOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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